6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a trifluoromethyl group, and a thieno[2,3-b]pyridine core, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the adamantyl group, the trifluoromethyl group, and the amino and carboxamide functionalities. Common reagents used in these steps include halogenated precursors, amines, and carboxylic acids, under conditions such as reflux, catalytic hydrogenation, and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, 6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The adamantyl group provides steric hindrance, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The amino and carboxamide groups can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
- 6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-chlorothieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly impacts its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a distinct and valuable molecule for research and development.
Properties
IUPAC Name |
6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O3S/c1-35-18-4-3-16(8-19(18)36-2)32-24(34)23-22(31)21-17(27(28,29)30)9-20(33-25(21)37-23)26-10-13-5-14(11-26)7-15(6-13)12-26/h3-4,8-9,13-15H,5-7,10-12,31H2,1-2H3,(H,32,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRHCFLPVCSEIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C45CC6CC(C4)CC(C6)C5)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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